Mitiglinide -

Mitiglinide

Catalog Number: EVT-8041371
CAS Number:
Molecular Formula: C38H52CaN2O8
Molecular Weight: 704.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitiglinide is derived from succinic acid and belongs to the class of compounds known as insulin secretagogues. These agents are characterized by their ability to stimulate insulin secretion from the pancreas, particularly in response to elevated blood glucose levels following meals. The mechanism of action involves the closure of adenosine triphosphate-sensitive potassium channels in pancreatic beta cells, leading to depolarization and subsequent calcium influx, which triggers insulin release.

Synthesis Analysis

The synthesis of mitiglinide involves several key steps that include the reaction of various chemical intermediates. A notable method for synthesizing mitiglinide involves the following steps:

  1. Preparation of R-benzyl succinic acid: This is achieved by reacting benzyl chloride with dimethyl succinate under basic conditions.
  2. Condensation Reaction: R-benzyl succinic acid is then reacted with carbonyl dimidazoles and hydrochloric acid cis-hexahydroisoindoline in methylene dichloride. The reaction conditions require careful temperature control (below 25 °C) and pH adjustment (to 2-3) to ensure optimal yield.
  3. Salification: The resulting mitiglinide is treated with sodium hydroxide followed by calcium chloride to form a calcium salt.
  4. Purification: The final product undergoes recrystallization from ethanol to achieve high purity.
Molecular Structure Analysis

The molecular structure of mitiglinide can be represented by its chemical formula C19H22N2O4C_{19}H_{22}N_2O_4. The compound features a complex arrangement that includes a succinimide moiety linked to a benzyl group, contributing to its pharmacological properties.

Structural Characteristics

  • Molecular Weight: Approximately 342.39 g/mol.
  • Functional Groups: The presence of carboxylic acid, amine, and aromatic groups facilitates its interaction with biological targets.
  • 3D Structure: Advanced techniques such as cryo-electron microscopy have been employed to elucidate the binding interactions between mitiglinide and its target proteins, revealing insights into its high selectivity for ATP-sensitive potassium channels .
Chemical Reactions Analysis

Mitiglinide participates in several key chemical reactions that are essential for its function as an insulin secretagogue:

  1. Interaction with ATP-sensitive Potassium Channels: Mitiglinide binds to these channels in pancreatic beta cells, leading to their closure. This action depolarizes the cell membrane and opens voltage-gated calcium channels.
  2. Insulin Secretion: The influx of calcium ions triggers exocytosis of insulin granules, thereby increasing insulin levels in response to glucose intake.

These reactions highlight mitiglinide's role in enhancing glucose-dependent insulin secretion, which is crucial for managing blood sugar levels in diabetic patients .

Mechanism of Action

Mitiglinide's mechanism of action involves:

  1. Closure of ATP-sensitive Potassium Channels: By binding to these channels on pancreatic beta cells, mitiglinide induces depolarization.
  2. Calcium Influx: The depolarization leads to the opening of voltage-gated calcium channels, resulting in increased intracellular calcium concentrations.
  3. Insulin Release: Elevated calcium levels stimulate the exocytosis of insulin-containing granules, thus facilitating a rapid release of insulin into the bloodstream.

This mechanism allows mitiglinide to effectively lower postprandial blood glucose levels while minimizing the risk of hypoglycemia when used appropriately .

Physical and Chemical Properties Analysis

Mitiglinide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Mitiglinide is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Melting Point: The melting point ranges between 140 °C and 145 °C, indicating solid-state stability.

These properties are critical for formulating effective dosage forms that ensure bioavailability and therapeutic efficacy .

Applications

Mitiglinide is primarily applied in:

  1. Diabetes Management: It is used as an adjunct therapy for adults with type 2 diabetes mellitus who require additional glycemic control beyond diet and exercise alone.
  2. Clinical Research: Ongoing studies are investigating its potential effects on oxidative stress and inflammatory markers associated with postprandial hyperglycemia.

The unique pharmacokinetic profile of mitiglinide—characterized by rapid onset and short duration—makes it particularly suitable for controlling blood sugar spikes after meals, differentiating it from other longer-acting diabetes medications .

Mechanisms of Action and Molecular Pharmacology

ATP-Sensitive K⁺ Channel Modulation in Pancreatic β-Cells

Mitiglinide (C₁₉H₂₅NO₃) exerts its primary antidiabetic effect by targeting pancreatic β-cell KATP channels. These channels, composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits, regulate insulin secretion by coupling cellular metabolism to membrane potential. Under physiological conditions, elevated blood glucose increases intracellular ATP, inhibiting KATP channel activity. This inhibition depolarizes the membrane, opens voltage-gated Ca²⁺ channels, and triggers insulin exocytosis. Mitiglinide mimics this process by directly binding to SUR1, inducing channel closure independently of ATP concentration [1] [6].

Key pharmacodynamic properties include:

  • Rapid kinetics: Mitiglinide induces insulin secretion within minutes, making it highly effective for postprandial hyperglycemia control.
  • Glucose dependence: Its insulinotropic effect amplifies glucose-stimulated insulin secretion (GSIS), particularly at therapeutic concentrations (0.1–1.0 μM). Studies in diabetic GK rat islets demonstrate that mitiglinide restores deficient first-phase insulin release, a critical defect in type 2 diabetes [2].
  • Synergistic interactions: Mitiglinide shows marked potentiation with insulin secretagogues like arginine but is strongly inhibited by adrenaline, reflecting physiological modulation of β-cell function [2].

Table 1: Pharmacodynamic Profile of Mitiglinide in β-Cells

ParameterEffectExperimental System
Onset of insulin secretion<5 minutesPerfused GK rat pancreas
EC₅₀ for KATP inhibition100 nM (Kir6.2/SUR1)COS-1 cell patch-clamp
Amplification of GSIS3-fold at 8.3 mM glucoseWistar rat islets
Adrenaline inhibition>90% suppression at 0.1 μMGK rat islet incubations

Structural Basis of SUR1 Binding and Conformational Locking

The high-resolution cryo-EM structure of SUR1 complexed with mitiglinide (PDB: 7WIT) reveals atomic-level insights into its selectivity and mechanism. Mitiglinide binds within a hydrophobic pocket formed by transmembrane helices TM7, TM8, TM16, and TM17 of SUR1, with specific interactions:

  • Hydrogen bonding: The carboxyl group of mitiglinide forms H-bonds with SER1237 (TM16) and LYS1385 (TM17) [4] [7].
  • Van der Waals contacts: Benzyl and isoindoline groups interact with PHE1245 (TM16), TYR1204 (TM15), and MET1171 (TM7) [7].
  • Conformational locking: Binding stabilizes SUR1 in a nucleotide-binding domain (NBD)-separated inward-facing conformation. This prevents NBD dimerization, a prerequisite for channel activation, thereby locking KATP channels in a closed state [4].

Table 2: Key Binding Site Residues for Mitiglinide on SUR1

ResidueTransmembrane HelixInteraction TypeConservation Across SUR Isoforms
SER1237TM16Hydrogen bondingSUR1-specific
LYS1385TM17Hydrogen bondingConserved in SUR1/SUR2B
PHE1245TM16π-π stackingSUR1-specific
TYR1204TM15Hydrophobic packingConserved
MET1171TM7Van der Waals interactionDivergent in SUR2A

Comparative Analysis of Kir6.2/SUR1 vs. SUR2 Subtype Selectivity

Mitiglinide exhibits >100-fold selectivity for SUR1-containing KATP channels over SUR2 isoforms:

  • Pancreatic specificity: Inhibits Kir6.2/SUR1 with IC₅₀ = 100 nM but shows negligible effects on Kir6.2/SUR2A (cardiac) or Kir6.2/SUR2B (vascular) channels even at 10 μM [6]. This selectivity arises from structural divergence in the TM16-TM17 interface, where SUR1-specific residues (e.g., SER1237, PHE1245) create a high-affinity binding pocket absent in SUR2 isoforms [4] [7].
  • Pharmacological implications: Unlike non-selective KATP inhibitors (e.g., repaglinide), mitiglinide avoids cardiovascular effects. SUR2-containing channels require distinct residues (e.g., SUR2A-TM17 glutamate) for drug binding, explaining mitiglinide’s inability to inhibit them [3] [6].
  • Clinical relevance: This selectivity minimizes off-target effects on cardiac or vascular smooth muscle KATP channels, preserving ischemic preconditioning and vasodilation [6].

Table 3: Selectivity Profile of KATP Channel Inhibitors

CompoundKir6.2/SUR1 IC₅₀Kir6.2/SUR2A IC₅₀Kir6.2/SUR2B IC₅₀Selectivity Ratio (SUR2A/SUR1)
Mitiglinide100 nM>10,000 nM>10,000 nM>100
Glibenclamide5 nM50 nM150 nM10
Repaglinide10 nM120 nM30 nM12
Nateglinide8,000 nM>10,000 nM100 nM>1.25

Allosteric Modulation of Nucleotide Binding Folds (NBF-1/NBF-2)

Mitiglinide’s binding to SUR1 allosterically influences the nucleotide-binding folds (NBF-1 and NBF-2), critical for KATP channel gating:

  • NBD separation: By stabilizing SUR1 in an inward-facing conformation, mitiglinide prevents NBF-1/NBF-2 dimerization. This reduces Mg-ADP-induced channel activation, as NBF dimerization is required for ADP’s stimulatory effect [4] [5].
  • Synergy with nucleotides: Mitiglinide enhances ATP-dependent channel inhibition by increasing ATP affinity at Kir6.2. Simultaneously, it diminishes SUR1-mediated channel activation by Mg-ADP, creating a dual inhibitory mechanism [5].
  • Functional consequences: This allostery explains mitiglinide’s glucose-sensitizing effect—it amplifies insulin secretion primarily at elevated glucose levels where intracellular ATP/ADP ratios are high. Unlike sulfonylureas, mitiglinide does not induce maximal channel closure in the absence of glucose, reducing hypoglycemia risk [2] [6].

Table 4: Allosteric Effects of Mitiglinide on KATP Channel Nucleotide Sensitivity

NucleotideEffect on KATP CurrentChange Induced by MitiglinideMolecular Basis
ATPInhibition↑ Sensitivity (EC₅₀ reduced 2-fold)Enhanced ATP binding to Kir6.2
Mg-ADPActivation (via SUR1)↓ Efficacy (activation reduced by 70%)Impaired NBF dimerization and SUR-mediated gating
ADP (Mg²⁺-free)InhibitionNo significant changeKir6.2-dependent inhibition unaltered

Properties

Product Name

Mitiglinide

IUPAC Name

calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

Molecular Formula

C38H52CaN2O8

Molecular Weight

704.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17?;;;

InChI Key

QEVLNUAVAONTEW-YNVYZRHSSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.